molecular formula C24H26N2O5 B11146223 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one

Cat. No.: B11146223
M. Wt: 422.5 g/mol
InChI Key: IFZPMTIGUVUOAB-UHFFFAOYSA-N
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Description

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often found in various natural alkaloids. This compound, with its unique structure, has garnered interest in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one typically involves multiple steps, starting from simpler isoquinoline derivatives. One common method involves the intramolecular α-amidoalkylation reaction. For instance, the synthesis of similar compounds has been achieved using triflic acid absorbed on silica as a green catalyst . The reaction conditions often include the use of paraformaldehyde in dichloroethane as a solvent.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing the synthetic routes for higher yields and purity. The use of heterogeneous catalytic systems, such as polyphosphoric acid absorbed on silica, has been reported to be effective in the synthesis of isoquinoline derivatives . These methods are not only efficient but also environmentally friendly, as the catalysts can be recovered and reused.

Chemical Reactions Analysis

Types of Reactions

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinoline derivatives, while reduction reactions can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-2-(2-methoxyethyl)isoquinolin-1(2H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-(2-methoxyethyl)isoquinolin-1-one

InChI

InChI=1S/C24H26N2O5/c1-29-11-10-26-15-20(18-6-4-5-7-19(18)23(26)27)24(28)25-9-8-16-12-21(30-2)22(31-3)13-17(16)14-25/h4-7,12-13,15H,8-11,14H2,1-3H3

InChI Key

IFZPMTIGUVUOAB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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